3-Amino-2-chlorophenol
Overview
Description
3-Amino-2-chlorophenol is a chemical compound that is part of the chlorophenol family, which are derivatives of phenol containing chlorine atoms. This compound specifically has an amino group and a chlorine atom substituted on the phenol ring. It is of interest in various chemical research areas due to its potential applications and properties.
Synthesis Analysis
The synthesis of 3-Amino-2-chlorophenol can be achieved through the catalytic reduction of 4-chloro-2-nitrophenol, which itself is synthesized from 2,5-dichloronitrobenzene by hydrolyzation. The reduction is carried out using hydrazine hydrate in the presence of a catalyst, resulting in a high purity product with a yield of 92% .
Molecular Structure Analysis
The molecular structure of compounds related to 3-Amino-2-chlorophenol has been extensively studied. For instance, the structure of 2-amino-4-chlorophenol has been characterized by X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds . Similarly, the structure of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene has been determined, showing a complex system of intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of chlorophenols, including those with amino substituents, often involves hydrogen bonding interactions. For example, 2-amino-4-chlorophenol forms organic acid-base adducts with various acidic compounds, highlighting the role of hydrogen bonding in its reactivity . Additionally, the presence of amino and chloro groups can lead to a variety of chemical reactions, such as the formation of salts and complexes through solution-based techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2-chlorophenol derivatives have been studied through various spectroscopic techniques, including FT-IR, NMR, and HRMS. These studies provide insights into the electronic properties, vibrational frequencies, and molecular electrostatic potential of the compounds . The adsorption properties of related chlorophenols have also been investigated, showing that amino-modified hyper-cross-linked resins are efficient for adsorption from aqueous solutions, with hydrogen bonding being the main driving force .
Scientific Research Applications
Detection of Chlorophenols : A study by Mukdasai et al. (2016) focused on a spectrophotometric method for detecting 2-chlorophenol, a compound similar to 3-Amino-2-chlorophenol, using magnetic nanoparticles. This method could potentially be adapted for detecting 3-Amino-2-chlorophenol in environmental samples (Mukdasai et al., 2016).
Removal from Aqueous Media : Research by Adeyemi et al. (2020) investigated the removal of chlorophenols, including 3-chlorophenol, from wastewater using hydrophobic deep eutectic solvents. This study highlights the potential for removing related compounds like 3-Amino-2-chlorophenol from water sources (Adeyemi et al., 2020).
Photocatalytic Degradation : Lin et al. (2018) explored the use of copper-doped titanium dioxide for the degradation of chlorophenols under visible light. This could be relevant for breaking down 3-Amino-2-chlorophenol in polluted environments (Lin et al., 2018).
Understanding Molecular Interactions : Jin & Wang (2013) conducted a study focusing on the hydrogen bonding interactions between 2-amino-4-chlorophenol and acidic compounds. Insights from this research could be applicable to the interactions of 3-Amino-2-chlorophenol with other molecules (Jin & Wang, 2013).
Environmental and Health Risks Assessment : Krijgsheld & Gen (1986) assessed the impact of chlorophenol emissions on the aquatic environment. Their findings provide a basis for understanding the environmental and health risks associated with chlorophenols, which could extend to compounds like 3-Amino-2-chlorophenol (Krijgsheld & Gen, 1986).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWIOOCJVYJEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343284 | |
Record name | 3-Amino-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chlorophenol | |
CAS RN |
56962-01-7 | |
Record name | 3-Amino-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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